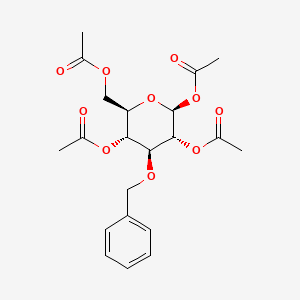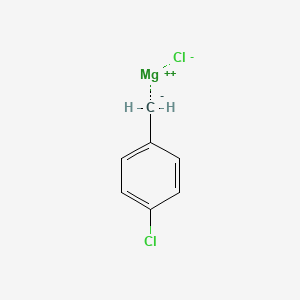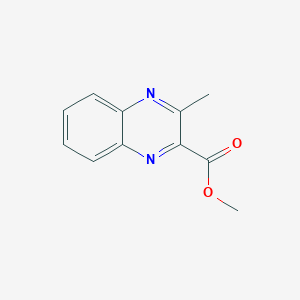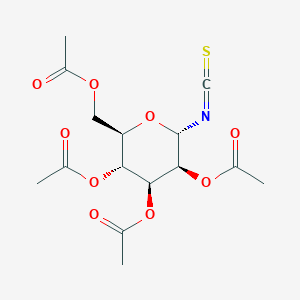
1,2,4,6-tetra-O-acetil-3-O-bencil-beta-D-glucopiranosa
Descripción general
Descripción
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is a derivative of glucose, a simple sugar that is a fundamental building block in many biological processes. This compound is characterized by the presence of acetyl groups at the 1, 2, 4, and 6 positions and a benzyl group at the 3 position of the glucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective groups, which can be selectively removed to yield various derivatives.
Aplicaciones Científicas De Investigación
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: As a precursor for the synthesis of glycosylated drugs and prodrugs.
Industry: In the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
Target of Action
The primary target of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is currently unknown. This compound is a derivative of glucose, and it is likely to interact with enzymes or receptors that recognize glucose or its derivatives .
Mode of Action
The exact mode of action of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is not well understood. As a glucose derivative, it may interact with its targets in a similar manner to glucose. The acetyl and benzyl groups could potentially alter the compound’s interactions with its targets, leading to different biological effects .
Biochemical Pathways
The biochemical pathways affected by 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose are not well defined. Given its structural similarity to glucose, it may be involved in pathways related to glucose metabolism. The presence of acetyl and benzyl groups could potentially lead to involvement in other biochemical pathways .
Pharmacokinetics
Its solubility in various solvents such as DCM, DMF, DMSO, EtOAc, and MeOH suggests that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .
Análisis Bioquímico
Biochemical Properties
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound can also interact with proteins and other biomolecules, forming glycosidic bonds that are crucial for the stability and function of glycoproteins and glycolipids. The acetyl and benzyl groups provide protection during these reactions, preventing unwanted side reactions and ensuring the selective formation of desired products .
Cellular Effects
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose influences various cellular processes by modulating glycosylation pathways. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the glycosylation patterns of proteins and lipids. This compound has been shown to impact the function of glycoproteins involved in cell-cell communication, immune response, and cellular adhesion . Additionally, it can influence the stability and activity of enzymes and receptors on the cell surface, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. The acetyl and benzyl groups protect the hydroxyl groups of the glucose molecule, allowing for selective glycosylation reactions. This compound can act as a donor or acceptor in glycosylation reactions, forming glycosidic bonds with other biomolecules. These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the removal of acetyl and benzyl groups. Long-term studies have shown that the degradation of this compound can affect its ability to modulate glycosylation pathways and cellular functions . Therefore, it is essential to store and handle this compound under appropriate conditions to maintain its stability and efficacy.
Dosage Effects in Animal Models
The effects of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose in animal models vary with different dosages. At low doses, this compound can enhance glycosylation processes and improve the stability and function of glycoproteins. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity . Therefore, careful dosage optimization is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is involved in various metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of glycosyl groups. This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes. The acetyl and benzyl groups provide protection during metabolic reactions, ensuring the selective formation of desired glycosylated products .
Transport and Distribution
Within cells and tissues, 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. Its distribution within cells can influence its activity and function, affecting overall cellular metabolism and function .
Subcellular Localization
The subcellular localization of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is primarily within the endoplasmic reticulum and Golgi apparatus. These organelles are the sites of glycosylation, where this compound can interact with glycosyltransferases and other enzymes involved in glycosylation pathways. The acetyl and benzyl groups provide protection during these interactions, ensuring the selective formation of glycosidic bonds. This compound’s localization within these organelles is crucial for its activity and function in modulating glycosylation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose typically involves the acetylation of glucose derivatives. One common method includes the following steps:
Starting Material: D-glucose is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 4, and 6 are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Benzylation: The hydroxyl group at position 3 is then selectively benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Hydrolysis: D-glucose.
Oxidation: Gluconic acid or glucuronic acid.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the benzyl group at position 3.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but has benzyl groups at positions 2, 3, 4, and 6 instead of acetyl groups.
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Similar in structure but has an additional acetyl group at position 3.
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose is unique due to the combination of acetyl and benzyl protective groups, which allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDYBIIGRQJ-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455622 | |
| Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39686-94-7 | |
| Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)





